2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one
Description
2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one is a brominated ketone derivative featuring a 4,4-difluoropiperidine ring. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of bioactive molecules.
Properties
IUPAC Name |
2-bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrF2NO/c1-8(2,10)7(14)13-5-3-9(11,12)4-6-13/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDOBLVVGKOKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one, with the CAS number 2016602-99-4, is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview of the compound's characteristics, mechanisms of action, and potential applications in pharmacology.
The molecular formula of 2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one is with a molecular weight of 270.11 g/mol. The structure includes a bromine atom, a difluoropiperidine moiety, and a ketone functional group, which may contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄BrF₂NO |
| Molecular Weight | 270.11 g/mol |
| CAS Number | 2016602-99-4 |
Research indicates that compounds similar to 2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one may act as inhibitors of various biological pathways. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Neuropharmacological Effects
Compounds with similar structures have been investigated for their neuropharmacological effects. The difluoropiperidine component may enhance lipid solubility and facilitate blood-brain barrier penetration, potentially leading to central nervous system (CNS) effects such as anxiolytic or antidepressant activity.
Study 1: Antimicrobial Activity
A study examining the antimicrobial properties of brominated ketones found that certain derivatives displayed significant activity against Gram-positive bacteria. While direct data on 2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one was not available, the findings suggest that similar compounds warrant further exploration for their potential as antimicrobial agents .
Study 2: Neuropharmacological Screening
In a neuropharmacological screening of piperidine derivatives, several compounds exhibited promising results in reducing anxiety-like behaviors in animal models. Although specific data on 2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one was not reported, the structural similarities imply potential efficacy in this area .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs:
2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)-propan-1-one (CAS: 1225950-57-1)
2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one (CAS: 1310094-20-2)
2-Bromo-1-(furan-2-yl)ethanone O-chlorobenzyl oxime derivatives (e.g., compounds 5a-f in )
Table 1: Structural and Functional Comparison
Key Findings
Piperidine vs. Fluorination also reduces basicity, which may improve blood-brain barrier penetration in drug candidates. The methylpiperazine analog’s nitrogen-rich structure is more suited for CNS-targeting molecules due to its basicity and hydrogen-bonding capacity .
Aromatic vs. Aliphatic Fluorination: The 3,4-difluorophenyl analog shares fluorination but on an aromatic ring. In contrast, the aliphatic difluoropiperidine in the target compound offers conformational rigidity and metabolic resistance.
Heterocyclic Variations: Furan-based bromoethanones lack fluorine but incorporate oxime and chlorobenzyl groups. These derivatives are specialized for synthesizing quinolone antibiotics, where the furan ring contributes to antibacterial activity. The target compound’s piperidine ring may instead support protease or receptor-targeted drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
